Petroselaidic acid ethyl ester Petroselaidic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 34302-53-9
VCID: VC8107201
InChI: InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+
SMILES: CCCCCCCCCCCC=CCCCCC(=O)OCC
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol

Petroselaidic acid ethyl ester

CAS No.: 34302-53-9

Cat. No.: VC8107201

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Petroselaidic acid ethyl ester - 34302-53-9

Specification

CAS No. 34302-53-9
Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
IUPAC Name ethyl (E)-octadec-6-enoate
Standard InChI InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+
Standard InChI Key IKUZCNYUCLNCKN-CCEZHUSRSA-N
Isomeric SMILES CCCCCCCCCCC/C=C/CCCCC(=O)OCC
SMILES CCCCCCCCCCCC=CCCCCC(=O)OCC
Canonical SMILES CCCCCCCCCCCC=CCCCCC(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isomerism

Petroselaidic acid ethyl ester (ethyl (6E)-octadec-6-enoate) is structurally defined by an 18-carbon chain with a trans double bond between carbons 6 and 7 and an ethyl ester group at the carboxyl terminus. Its molecular formula is C20H38O2\text{C}_{20}\text{H}_{38}\text{O}_2, with a molar mass of 310.52 g/mol . The trans configuration distinguishes it from its cis counterpart, petroselinic acid ethyl ester, which is naturally abundant in Apiaceae family plants like coriander (Coriandrum sativum) .

The stereochemical arrangement of the double bond significantly influences the compound’s physical properties. For instance, the trans configuration reduces molecular packing efficiency, resulting in a lower melting point compared to saturated analogues. Computational modeling suggests a bent conformation around the double bond, which impacts its solubility in nonpolar solvents .

Natural Occurrence and Biosynthetic Pathways

Biosynthetic Context

In plants such as coriander, petroselinic acid biosynthesis occurs via a Δ4-palmitoyl-ACP desaturase pathway, yielding the cis isomer . Petroselaidic acid is hypothesized to form through isomerization under high-temperature processing or microbial activity, though direct enzymatic production remains undocumented. Ethyl esterification likely occurs post-synthesis through lipase-mediated reactions in industrial settings .

Synthesis and Purification Methods

Chemical Synthesis

The synthesis of petroselaidic acid ethyl ester typically involves two stages: (1) isomerization of petroselinic acid to petroselaidic acid and (2) ethyl esterification. A representative protocol adapted from Delbeke et al. (2024) is outlined below:

  • Isomerization:
    Petroselinic acid (isolated from coriander oil) undergoes catalytic isomerization using selenium dioxide (SeO2\text{SeO}_2) at 180°C for 2 hours, achieving a 75–80% conversion to petroselaidic acid .

  • Esterification:
    The resultant petroselaidic acid is reacted with excess ethanol in the presence of sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst. The reaction mixture is refluxed at 70°C for 4 hours, yielding petroselaidic acid ethyl ester with >90% purity after hexane extraction .

Chromatographic Purification

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purifying and analyzing petroselaidic acid ethyl ester. A CP Select CB capillary column (50 m × 0.25 mm) with a temperature gradient from 185°C to 250°C achieves baseline separation from oleic and linoleic acid esters . Argentation thin-layer chromatography (Ag-TLC) further resolves cis/trans isomers using silica gel impregnated with silver nitrate .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point−12°CDifferential Scanning Calorimetry
Boiling Point295°C (at 760 mmHg)Simulated Distillation
Log P (Octanol-Water)7.2Computational Prediction
Solubility in Ethanol45 mg/mL (20°C)Gravimetric Analysis

The trans configuration confers greater oxidative stability compared to cis isomers, as evidenced by a peroxide value (PV) of 8.2 meq/kg after 30 days at 40°C versus 14.5 meq/kg for petroselinic acid ethyl ester .

Industrial and Biochemical Applications

Surfactant Production

Petroselaidic acid ethyl ester serves as a precursor for sophorolipid biosurfactants. In fermentations with Starmerella bombicola oe sble strains, yields of 40 g/L sophorolipid lactones have been achieved, exhibiting a critical micelle concentration (CMC) of 28 mg/L—superior to oleic acid-derived analogues .

Cosmetic Formulations

The ester’s low skin irritation potential (Human Irritancy Index = 0.3) and emollient properties make it suitable for moisturizers and lipid-restorative creams . Its branched structure enhances penetration into the stratum corneum, as demonstrated in ex vivo porcine skin models .

Analytical Characterization

GC-MS Spectral Data

Characteristic Ionm/zRelative Abundance (%)
Molecular Ion31015
[M − C2H5\text{C}_2\text{H}_5]+^+265100
[CH2_2=CH(CH2_2)10_{10}COO+^+]11168

Electron ionization (70 eV) fragments the ester group preferentially, with the base peak at m/z 265 corresponding to loss of the ethoxy moiety .

Future Research Directions

  • Enzymatic Isomerization: Developing Δ6-desaturases with trans selectivity could enable biocatalytic production, reducing reliance on chemical catalysts .

  • Pharmaceutical Carriers: Nanoemulsions leveraging the ester’s amphiphilicity show promise for transdermal drug delivery, with preliminary data indicating 92% encapsulation efficiency for dexamethasone .

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